molecular formula C9H8F3N B1316179 4-(Trifluoromethyl)indoline CAS No. 905274-07-9

4-(Trifluoromethyl)indoline

Cat. No. B1316179
M. Wt: 187.16 g/mol
InChI Key: FOCIDGZBJANSEG-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)indoline” is a compound that has a molecular weight of 187.16 . It is a derivative of indole and is used in the synthesis of diverse products .


Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has also been developed .


Molecular Structure Analysis

The IUPAC name for “4-(Trifluoromethyl)indoline” is 4-(trifluoromethyl)indoline . The Inchi Code is 1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8 .


Chemical Reactions Analysis

The synthesis of “4-(Trifluoromethyl)indoline” involves the use of CF3SO2Na, which is an environmentally friendly and cheap source of trifluoromethyl . The reaction selectively introduces trifluoromethyl to indoles on the C2 position .


Physical And Chemical Properties Analysis

“4-(Trifluoromethyl)indoline” is a yellow to brown liquid . and should be stored in a refrigerator .

Scientific Research Applications

1. Palladium-Catalyzed Regioselective Functionalization of Unactivated Alkenes

  • Summary of Application: This research focuses on the synthesis of diverse products from the same starting materials, which is always attractive in organic chemistry . The study developed a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .
  • Methods of Application: The method involves 1,1-geminal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chloride . This enables the [4 + 1] annulation to produce indoles . For β,γ-alkenes, a [3 + 2] heteroannulation with the hydrolysis product of trifluoroacetimidoyl chloride through 1,2-vicinal difunctionalization of alkenes occurs to deliver indoline products .
  • Results or Outcomes: The structure of alkene substrates differentiates the regioselectivity of the reaction . Only trace of the desired product could be detected when bromide or chloride analogues of trifluoroacetimidoyl chlorides were tested .

2. Metal-Free Oxidative Trifluoromethylation of Indoles

  • Summary of Application: This research describes an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .
  • Methods of Application: The method involves the use of CF3SO2Na as a source of trifluoromethyl . A radical intermediate may be involved in this transformation .
  • Results or Outcomes: The desired product can be obtained in 0.7 g yield .

Safety And Hazards

The safety information for “4-(Trifluoromethyl)indoline” includes the following hazard statements: H317, H319 . Precautionary statements include P280, P305, P351, P338 .

Future Directions

While specific future directions for “4-(Trifluoromethyl)indoline” are not mentioned in the retrieved papers, the compound’s potential for synthesizing diverse products and its role in enhancing the polarity, stability, and lipophilicity of compounds suggest that it could have significant applications in various fields.

properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCIDGZBJANSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585694
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)indoline

CAS RN

905274-07-9
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 mmol of 4-trifluoromethyl-1H-indole were dissolved in 8 ml acetic acid. 8.8 mmol of sodium cyanoborohydride were added at once and the reaction mixture stirred at room temperature for 3.5 hours. 20 ml of water were added. The reaction mixture is treated with aqueous sodium hydroxide 40% until basic. Extraction with ethyl acetate yields the crude title compound as a yellowish waxy solid. Yield=76%. MS (m/e): 188.4 ([M+H]+, 97%).
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)indoline
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4-(Trifluoromethyl)indoline
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4-(Trifluoromethyl)indoline
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4-(Trifluoromethyl)indoline

Citations

For This Compound
6
Citations
R Littell, GR Allen Jr - The Journal of Organic Chemistry, 1973 - ACS Publications
The utility of lithium aluminum hydride (LiAlH.) and diboranefor the preparation of tryptamines from 3-indolylglyoxamides, including certain 4-trifluoromethyl derivatives, has been studied…
Number of citations: 10 pubs.acs.org
JX Qiao, TC Wang, S Hiebert, CH Hu… - …, 2014 - Wiley Online Library
Current antithrombotic discovery efforts target compounds that are highly efficacious in thrombus reduction with less bleeding liability than the standard of care. Preclinical data suggest …
BN Atkinson, NJ Willis, Y Zhao, C Patel, S Frew… - European Journal of …, 2023 - Elsevier
N-Acyl indolines 4 are potent, non-covalent Notum inhibitors developed from a covalent virtual screening hit 2a. The lead compounds were simple to synthesise, achieved excellent …
Number of citations: 4 www.sciencedirect.com
OFT BLOG - allfordrugs.com
GSK2881078 is a selective androgen receptor modulator (SARM) that is being evaluated for effects on muscle growth and strength in subjects with muscle wasting to improve their …
Number of citations: 2 www.allfordrugs.com
OFT BLOG - allfordrugs.com
An exemplary species of a radioprotective α, β-unsaturated aryl sulfone is ON 01210. Na. ON 01210. Na is a derivative of chlorobenzylsulfone. This compound is described in US Pat. …
Number of citations: 2 www.allfordrugs.com
OFT BLOG - allfordrugs.com
Ex-Rad (or Ex-RAD), also known by the code name ON 01210. Na, or recilisib sodium (INN, USAN) is a drug developed by Onconova Therapeutics and the US Department of Defense.[…
Number of citations: 0 www.allfordrugs.com

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